Pyridine-3,4-dicarboxylic acid
Overview
Description
Pyridine-3,4-dicarboxylic acid, also known as cinchomeronic acid, is an organic compound with the molecular formula C₇H₅NO₄. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of two carboxylic acid groups attached to the third and fourth positions of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Pyridine-3,4-dicarboxylic acid, also known as Cinchomeronic acid , is a dicarboxylic derivative of pyridine A related compound, 3,5-pyridinedicarboxylic acid, is known to be a competitive inhibitor of butyrobetaine hydroxylase .
Mode of Action
It’s known that pyridine derivatives generally undergo nucleophilic substitution reactions more readily due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring . This property is often utilized in the synthesis of various important pyridine compounds, many of which exhibit significant biological activity .
Biochemical Pathways
It’s worth noting that quinolinic acid, a dicarboxylic derivative of pyridine, is a downstream product of the kynurenine pathway, which metabolizes the amino acid tryptophan . This suggests that this compound could potentially interact with similar biochemical pathways.
Result of Action
A study has shown that pyridine 2,4-dicarboxylic acid can suppress tomato seedling growth by reducing the hydroxyproline levels in the roots . This suggests that this compound might have similar effects on plant growth.
Action Environment
It’s known that the reactivity of pyridine derivatives can be influenced by factors such as temperature and ph . Therefore, these factors might also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Pyridine-3,4-dicarboxylic acid plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific biochemical context in which they occur
Cellular Effects
It is known to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to interact with certain enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels
Transport and Distribution
It may interact with certain transporters or binding proteins, and it may have effects on its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-3,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 3,4-lutidine (3,4-dimethylpyridine) using potassium permanganate or other strong oxidizing agents. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of 3,4-lutidine. This process involves the use of metal catalysts, such as vanadium pentoxide, and occurs at elevated temperatures and pressures. The resulting product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Pyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form pyridine-3,4-dicarboxylic anhydride under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products:
Oxidation: Pyridine-3,4-dicarboxylic anhydride.
Reduction: Pyridine-3,4-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridine-3,4-dicarboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyridine-3,4-dicarboxylic acid can be compared with other pyridine dicarboxylic acids, such as:
- Pyridine-2,3-dicarboxylic acid
- Pyridine-2,5-dicarboxylic acid
- Pyridine-2,6-dicarboxylic acid
- Pyridine-3,5-dicarboxylic acid
Uniqueness: this compound is unique due to the specific positioning of its carboxylic acid groups, which influences its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets and the formation of unique coordination complexes .
By understanding the properties and applications of this compound, researchers can harness its potential for various scientific and industrial purposes.
Properties
IUPAC Name |
pyridine-3,4-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-3-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYSADWCWFFZKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197653 | |
Record name | Cinchomeronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
490-11-9 | |
Record name | Cinchomeronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=490-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinchomeronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Pyridinedicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cinchomeronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-3,4-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINCHOMERONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7389UZW5DY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Pyridine-3,4-dicarboxylic acid?
A1: this compound has the molecular formula C7H5NO4 and a molecular weight of 167.12 g/mol.
Q2: What spectroscopic techniques are typically used to characterize H2PDC?
A2: Common characterization techniques include:
- Infrared (IR) Spectroscopy: Identifies functional groups, particularly the characteristic stretches of carboxylic acids and pyridine rings. [, , , , , , , , ]
- Single-crystal X-ray Diffraction: Provides detailed information about the crystal structure, bond lengths, and angles. [, , , , , , , , , , , , , , ]
- Elemental Analysis: Confirms the elemental composition of the compound. [, , , , , , ]
- Thermogravimetric Analysis (TGA): Investigates the thermal stability and decomposition patterns of the compound. [, , , , , ]
Q3: How does H2PDC behave under hydrothermal conditions?
A3: H2PDC demonstrates good stability under hydrothermal conditions, enabling its use in the synthesis of various metal-organic frameworks (MOFs). [, , , , , , , , ]
Q4: What types of metal ions readily form complexes with H2PDC?
A4: H2PDC readily coordinates with a wide range of transition metal ions, including Zn2+, Cd2+, Mn2+, Co2+, Ni2+, Cu2+, Ag+, and lanthanide ions like Eu3+, Tb3+, La3+, Gd3+, and Nd3+. [, , , , , , , , , , , , , , , , ]
Q5: What are the potential applications of H2PDC-based materials?
A5: The diverse coordination modes of H2PDC contribute to the formation of MOFs with potential applications in gas adsorption, catalysis, and photoluminescent materials. [, , , ]
Q6: Is H2PDC known to participate in catalytic reactions?
A6: While H2PDC itself might not be a direct catalyst, its derivatives and metal complexes have shown catalytic activity in oxidation reactions. [, ]
Q7: Can you provide an example of a catalytic application involving H2PDC?
A7: In the oxidative ammonolysis of 3,4-dimethylpyridine, H2PDC is a product formed through the oxidation of the methyl groups to cyano groups. This reaction is catalyzed by vanadium oxide catalysts, and the selectivity towards H2PDC formation is influenced by the catalyst composition. []
Q8: Have computational methods been employed to study H2PDC and its complexes?
A8: Yes, density functional theory (DFT) calculations have been used to investigate the electronic properties and reactivity of H2PDC-containing systems. For instance, DFT was used to calculate the nucleophilicity of vanadyl oxygen in vanadium oxide catalysts used for the oxidative ammonolysis of 3,4-dimethylpyridine. []
Q9: How do structural modifications to the H2PDC scaffold affect its coordination behavior?
A9: The position of the carboxylic acid groups on the pyridine ring influences the coordination modes and dimensionality of the resulting metal-organic frameworks. For example, using pyridine-2,3-dicarboxylic acid instead of H2PDC leads to aza-copper phthalocyanines with different solubility properties. []
Q10: Are there any reported strategies to enhance the stability or solubility of H2PDC-based materials?
A10: While specific formulation strategies for H2PDC itself are not extensively reported, the choice of metal ions and auxiliary ligands significantly influences the stability and solubility of the resulting coordination polymers. [, , , , , , , , , , , , , , , , , ]
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